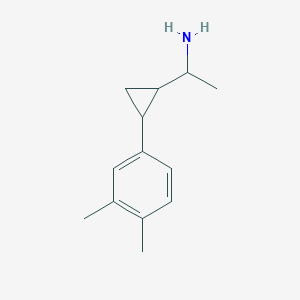

1-(2-(3,4-Dimethylphenyl)cyclopropyl)ethanamine

Description

1-(2-(3,4-Dimethylphenyl)cyclopropyl)ethanamine is a synthetic phenethylamine derivative featuring a cyclopropyl ring fused to a 3,4-dimethyl-substituted benzene ring and an ethanamine backbone.

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

1-[2-(3,4-dimethylphenyl)cyclopropyl]ethanamine |

InChI |

InChI=1S/C13H19N/c1-8-4-5-11(6-9(8)2)13-7-12(13)10(3)14/h4-6,10,12-13H,7,14H2,1-3H3 |

InChI Key |

FPXOSHVPQQHGRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CC2C(C)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3,4-Dimethylphenyl)cyclopropyl)ethanamine typically involves the following steps:

Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.

Attachment of the Ethanamine Moiety: The ethanamine group can be introduced via a nucleophilic substitution reaction, where an appropriate halide precursor reacts with an amine.

Introduction of the 3,4-Dimethylphenyl Group: The 3,4-dimethylphenyl group can be attached through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3,4-Dimethylphenyl)cyclopropyl)ethanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties

The compound has been studied for its potential as a pharmacological agent. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders. Preliminary studies indicate that derivatives of this compound may exhibit activity as serotonin and dopamine reuptake inhibitors, which are crucial in the treatment of conditions such as depression and anxiety disorders .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound. For instance, research has shown that cyclopropyl-containing amines can enhance the efficacy of existing antidepressants when used in combination therapies . These findings suggest that further exploration into the specific mechanisms of action for this compound could lead to significant advancements in psychiatric medicine.

Assessment of Safety Profiles

The safety profile of this compound has been evaluated using various toxicological assays. Studies indicate that while the compound shows promise in therapeutic contexts, its effects on biological systems require careful examination to understand potential adverse outcomes. The application of alternative testing methods, such as the Reduced Local Lymph Node Assay (rLLNA), has been recommended to assess skin sensitization potential without extensive animal use .

Mechanism of Action

The mechanism of action of 1-(2-(3,4-Dimethylphenyl)cyclopropyl)ethanamine involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares 1-(2-(3,4-Dimethylphenyl)cyclopropyl)ethanamine with key analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Structural Features |

|---|---|---|---|---|

| This compound | C₁₃H₁₇N | 187.28 | 3,4-dimethylphenyl, cyclopropyl | Rigid cyclopropane, lipophilic aryl |

| 2C-E (2-(4-Ethyl-2,5-dimethoxyphenyl)ethanamine) | C₁₂H₁₉NO₂ | 209.29 | 2,5-dimethoxy, 4-ethylphenyl | Flexible ethanamine, polar methoxy |

| 25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) | C₁₈H₂₁INO₃ | 426.27 | 4-iodo, 2,5-dimethoxy, N-benzyl | High 5-HT2A affinity, halogenated |

| (2,2-Dimethyl-1-phenylcyclopropyl)methanamine | C₁₂H₁₇N | 175.27 | Phenyl, cyclopropane, methyl groups | Cyclopropane rigidity, no aryl substitution |

Key Observations :

- The cyclopropane ring introduces steric hindrance, which may reduce metabolic degradation compared to flexible ethanamine chains in NBOMe derivatives .

- Unlike 25I-NBOMe, the absence of a methoxybenzyl group in the target compound likely diminishes 5-HT2A receptor affinity, as N-benzyl substitutions are critical for high potency in hallucinogens .

Pharmacological and Toxicological Profiles

Key Findings :

- Receptor Specificity: NBOMe derivatives exhibit nanomolar 5-HT2A affinity due to N-benzyl and halogen/methoxy substitutions, whereas the target compound’s dimethyl and cyclopropane groups may prioritize non-serotonergic targets (e.g., sigma receptors) .

- Toxicity : Cyclopropane-containing analogs like (2,2-dimethyl-1-phenylcyclopropyl)methanamine show lower acute toxicity compared to NBOMes, which are linked to fatal overdoses .

- Legal Status : The absence of methoxy or halogen groups in the target compound likely exempts it from analog laws targeting 2C-X or NBOMe drugs .

Biological Activity

1-(2-(3,4-Dimethylphenyl)cyclopropyl)ethanamine, a compound featuring a cyclopropyl group and a 3,4-dimethylphenyl substituent, has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{17}N, with a molecular weight of approximately 175.27 g/mol. The unique structure imparts specific chemical properties that may influence its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is hypothesized to arise from its ability to interact with various receptors and enzymes. The cyclopropyl moiety enhances binding affinity due to its high ring strain, while the amine group can participate in hydrogen bonding interactions.

Potential Mechanisms:

- Receptor Binding: The compound may exhibit affinity for neurotransmitter receptors, influencing neurochemical pathways.

- Enzyme Interaction: It may act as an inhibitor or modulator for specific enzymes involved in metabolic processes.

Neuroprotective Effects

A study explored the neuroprotective effects of compounds similar to this compound using PC12 cells. These cells are derived from rat adrenal medulla and are commonly used to assess neurotoxicity and neuroprotection. The findings indicated that certain derivatives exhibited protective effects against corticosterone-induced lesions in PC12 cells, suggesting potential antidepressant properties .

Anticancer Activity

Research has indicated that compounds with structural similarities to this compound can exhibit anticancer properties. For instance, derivatives were found to induce apoptosis in cancer cell lines such as MCF-7 and HCT-116. These studies suggest that modifications in the chemical structure can enhance cytotoxicity against specific cancer types .

Synthesis and Biological Evaluation

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups conducive to biological activity. The synthesis process can be optimized to yield compounds with higher purity and better pharmacological profiles .

Data Tables

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Cyclopropyl + 3,4-dimethylphenyl | Neuroprotective; Anticancer | High ring strain enhances binding |

| Similar Cyclopropyl Derivative | Cyclopropyl group | Antidepressant effects | Exhibits unique receptor interaction |

| Piperidine Derivative | Piperidine ring | Anticancer activity | Enhanced apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.